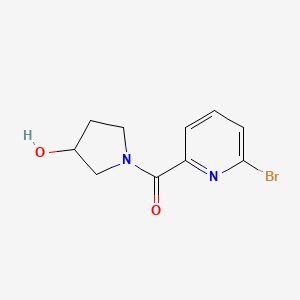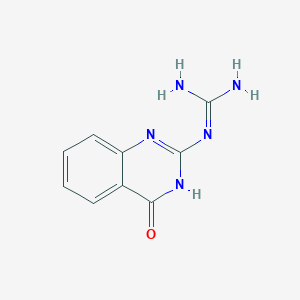
2-(胍基)-4-氧代-3,4-二氢喹唑啉
描述
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is a compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol . This compound is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are important aromatic N-heterocycles that have wide pharmaceutical applications .
科学研究应用
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine has several scientific research applications. It is used in proteomics research as a specialty product . Additionally, it has been evaluated for its antifungal properties, with some derivatives showing prominent activity against fungal strains .
作用机制
Target of Action
It’s known that quinazolinone derivatives, a class to which this compound belongs, often exhibit antimicrobial activity . Therefore, it’s plausible that the compound targets specific enzymes or proteins in microbial organisms.
Mode of Action
This interaction often results in the inhibition of the target, which can lead to the death of the microbial organism .
Biochemical Pathways
Given its potential antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microbial organisms, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given its potential antimicrobial activity, the compound likely leads to the death of microbial organisms by inhibiting essential biochemical pathways .
Action Environment
The action, efficacy, and stability of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.
生化分析
Biochemical Properties
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and other cellular processes. Additionally, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine binds to specific proteins, altering their conformation and function .
Cellular Effects
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways that control cell growth, differentiation, and apoptosis. It has been observed to affect the expression of genes involved in these processes, thereby altering cellular behavior. Moreover, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine impacts cellular metabolism by interacting with metabolic enzymes and influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of key metabolic intermediates. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .
Subcellular Localization
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
准备方法
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be achieved through various methods. One common synthetic route involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to yield N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine . Another method involves a one-pot reaction of phthalic anhydride, anilines, and anthranilamide in water without any catalyst, making the synthesis environmentally friendly .
化学反应分析
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phthalic anhydride, anilines, and anthranilamide . The major products formed from these reactions are derivatives of quinazolinone, which exhibit significant biological activities such as antifungal and anticancer properties .
相似化合物的比较
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds such as 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides and N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide . These compounds share the quinazolinone core structure but differ in their substituents, which can lead to variations in their biological activities. The uniqueness of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine lies in its specific guanidine group, which may contribute to its distinct biological properties.
属性
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPFRQBUVWIDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346024 | |
| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-92-9 | |
| Record name | N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




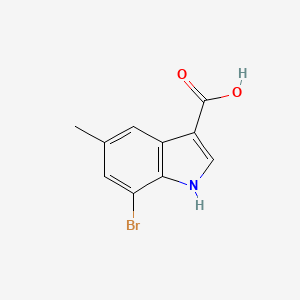
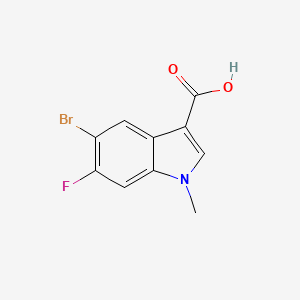
![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
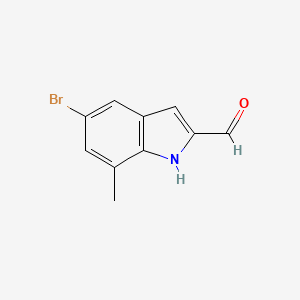
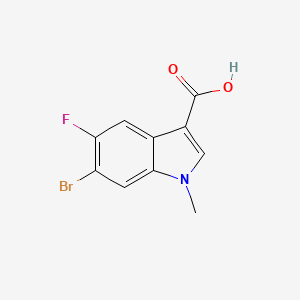
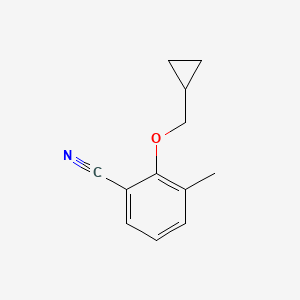
![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)
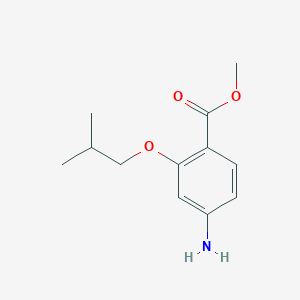

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

